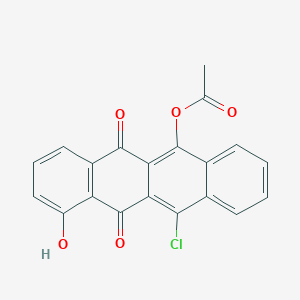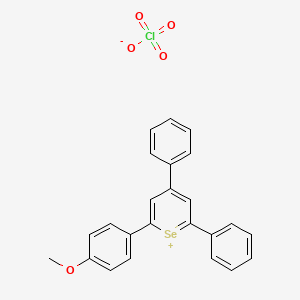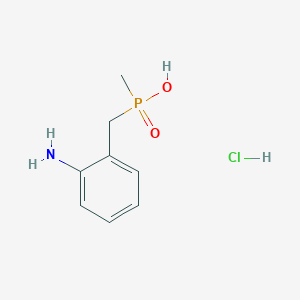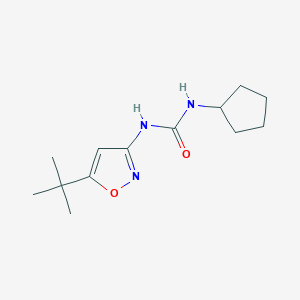
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexane ring, a phenylethyl group, and a dihydropyrazinone core. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexanecarbonyl Intermediate: This step involves the reaction of cyclohexanone with a suitable acylating agent to form the cyclohexanecarbonyl intermediate.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a Friedel-Crafts alkylation reaction, using phenylethyl chloride and a Lewis acid catalyst.
Formation of the Dihydropyrazinone Core: The final step involves the cyclization of the intermediate with a suitable nitrogen source, such as hydrazine, under acidic conditions to form the dihydropyrazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., HCl, HBr), hydroxyl groups (e.g., NaOH, KOH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated compounds, hydroxylated compounds
Scientific Research Applications
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexanecarbonyl)-3,4-dihydropyrazin-2(1H)-one: Lacks the phenylethyl group, resulting in different chemical and biological properties.
4-(2-Phenylethyl)-3,4-dihydropyrazin-2(1H)-one: Lacks the cyclohexanecarbonyl group, leading to variations in reactivity and applications.
Uniqueness
1-(Cyclohexanecarbonyl)-4-(2-phenylethyl)-3,4-dihydropyrazin-2(1H)-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its dual presence of cyclohexanecarbonyl and phenylethyl groups makes it a versatile compound with diverse applications in various fields.
Properties
CAS No. |
90142-10-2 |
|---|---|
Molecular Formula |
C19H24N2O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
4-(cyclohexanecarbonyl)-1-(2-phenylethyl)-2H-pyrazin-3-one |
InChI |
InChI=1S/C19H24N2O2/c22-18-15-20(12-11-16-7-3-1-4-8-16)13-14-21(18)19(23)17-9-5-2-6-10-17/h1,3-4,7-8,13-14,17H,2,5-6,9-12,15H2 |
InChI Key |
BRBNYUYEQKCKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=CN(CC2=O)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(3-Hydroxy-2-methylpropyl)amino]butan-2-ol](/img/structure/B14374374.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbutan-1-one](/img/structure/B14374388.png)




![2,5-Dimethyl-3-[(quinolin-8-yl)oxy]-1lambda~6~,2,4,6-thiatriazine-1,1(2H)-dione](/img/structure/B14374415.png)
![2-[(3,5-Diphenyl-1H-1,2,4-triazol-1-yl)imino]-1,2-diphenylethan-1-one](/img/structure/B14374423.png)

![1-(2-{4-[(E)-(4-Aminophenyl)diazenyl]naphthalen-1-yl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14374432.png)

![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}-2-methylpropanamide](/img/structure/B14374435.png)

phosphanium bromide](/img/structure/B14374464.png)
